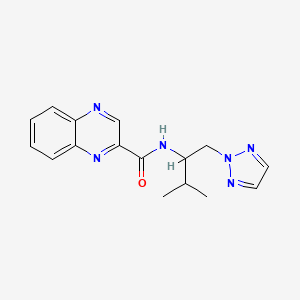

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11(2)15(10-22-18-7-8-19-22)21-16(23)14-9-17-12-5-3-4-6-13(12)20-14/h3-9,11,15H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGZCASVWZVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide It’s known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities.

Mode of Action

The exact mode of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to interact actively with various biological targets.

Biochemical Pathways

The specific biochemical pathways affected by N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide 1,2,3-triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to exhibit a range of biological activities.

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antifungal, antibacterial, and anticancer properties, as well as its structure-activity relationships (SAR).

Antifungal Activity

Research indicates that compounds with similar structural features exhibit antifungal properties. For instance, studies have shown that derivatives of triazole and quinoxaline demonstrate effectiveness against various fungi such as Candida albicans and Cryptococcus neoformans . The antifungal mechanism is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

The antibacterial potential of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide has also been evaluated. Compounds in this class have shown activity against gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The SAR studies suggest that modifications to the triazole ring can enhance antibacterial efficacy .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit thymidylate synthase (TS), a key enzyme involved in DNA synthesis, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The presence of the quinoxaline moiety enhances its ability to interact with biological targets involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide. Key findings include:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Triazole Ring | Enhances antifungal activity | Known for its role in drug development |

| Quinoxaline Moiety | Exhibits anticancer properties | Inhibits key enzymes in cancer pathways |

| Alkyl Substituents | Modulates solubility and potency | Varied substitutions can lead to improved efficacy |

Case Studies

- Antifungal Efficacy : A study involving triazole derivatives indicated that compounds similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline showed significant antifungal activity against Sporothrix schenckii, highlighting its potential use in treating fungal infections .

- Antibacterial Properties : Research demonstrated that certain derivatives exhibited superior inhibition against Staphylococcus aureus, suggesting that structural modifications could enhance their antibacterial profile .

- Cytotoxicity Against Cancer Cells : In a comparative study, the compound was tested against several cancer cell lines and showed promising results in inhibiting cell growth compared to conventional chemotherapy agents .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C16H18N6O

- Molecular Weight : 310.361 g/mol

- Purity : Typically around 95%

Antimicrobial Properties

Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : Studies have demonstrated that N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide shows promising activity against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) have been reported as low as 3.91 µg/mL for related quinoxaline derivatives .

Case Studies and Research Findings

- Antimycobacterial Activity : A series of studies have investigated the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosis. Compounds were synthesized and screened for their ability to inhibit the growth of this pathogen, with several showing significant efficacy .

- In Silico Modeling : Computational studies have been employed to predict the binding affinity and interactions of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide with target proteins involved in bacterial metabolism. These models help in understanding how structural variations affect biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogues:

Key Observations:

- Triazole vs. Pyrazole: The target compound’s 1,2,3-triazole group (vs. pyrazole in ) offers distinct electronic and steric profiles. Pyrazoles, especially with electron-withdrawing groups like -CF₃, may improve metabolic stability but reduce polarity .

- Quinoxaline Core: All quinoxaline derivatives share a planar, aromatic scaffold conducive to π-π interactions. Modifications at the carboxamide side chain (e.g., triazole in the target vs. pyrrolidinone in Compound 18l) dictate specificity toward biological targets .

- Synthetic Routes: The target compound’s triazole likely derives from CuAAC, a method superior in regioselectivity to traditional cycloadditions. In contrast, the pyrazole derivative () may require azide intermediates via Mitsunobu reactions .

Q & A

Q. What integrated strategies assess toxicity while minimizing animal testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.